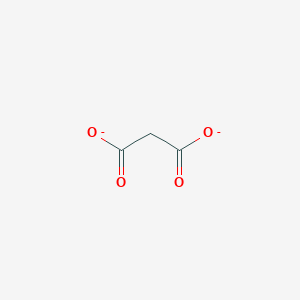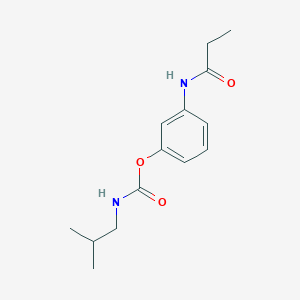
m-Propionamidophenyl isobutylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-Propionamidophenyl isobutylcarbamate (also known as MPPIC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to protect crops from insects and other pests. MPPIC is a white crystalline solid that is soluble in water and has a molecular weight of 291.4 g/mol. In recent years, MPPIC has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
MPPIC acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. By inhibiting AChE, MPPIC disrupts the transmission of nerve impulses, leading to paralysis and death of insects and other pests. This mechanism of action makes MPPIC an effective pesticide, but also raises concerns about its potential toxicity to humans and other non-target organisms.
生化学的および生理学的効果
MPPIC has been shown to have both acute and chronic toxic effects on humans and other animals. Acute exposure to MPPIC can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to MPPIC has been linked to neurological disorders, reproductive abnormalities, and cancer. Therefore, it is important to handle MPPIC with caution and follow proper safety protocols when working with this chemical.
実験室実験の利点と制限
MPPIC has several advantages as a research tool, including its low cost, high purity, and easy availability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, researchers must carefully consider the potential risks and benefits of using MPPIC in their experiments and take appropriate precautions to minimize any potential harm.
将来の方向性
There are several future directions for research on MPPIC. One area of interest is the development of new pesticides that are more effective and less toxic than current options. Another area of research is the development of new antimicrobial agents based on the structure of MPPIC. Additionally, further studies are needed to determine the potential health effects of MPPIC exposure and to develop strategies for minimizing any potential harm.
合成法
MPPIC can be synthesized by reacting 3-nitrobenzoyl chloride with isobutyl carbamate in the presence of triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield MPPIC. This synthesis method is relatively simple and efficient, making MPPIC a cost-effective option for pesticide production.
科学的研究の応用
MPPIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. MPPIC has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
特性
CAS番号 |
17788-28-2 |
|---|---|
製品名 |
m-Propionamidophenyl isobutylcarbamate |
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
[3-(propanoylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-4-13(17)16-11-6-5-7-12(8-11)19-14(18)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
ODFQZUUQCHERDV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
その他のCAS番号 |
17788-28-2 |
同義語 |
Isobutylcarbamic acid 3-(propionylamino)phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




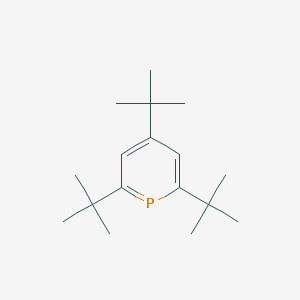
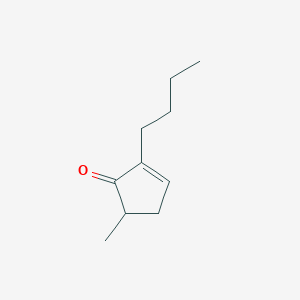
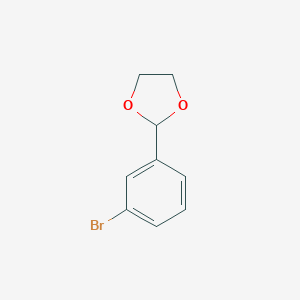
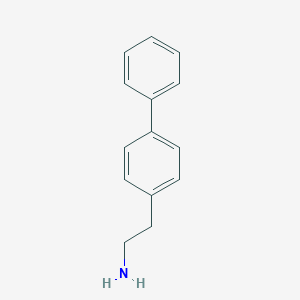
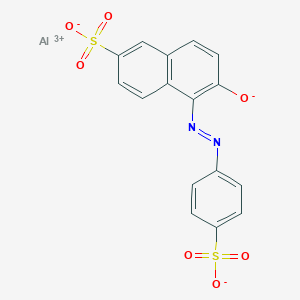
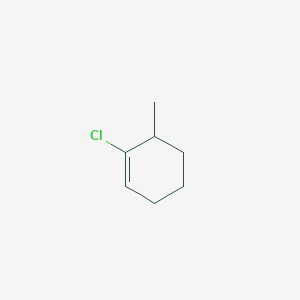
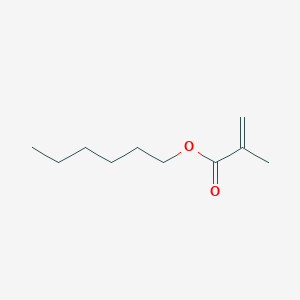
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
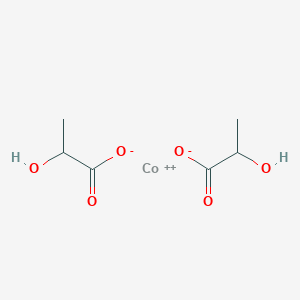
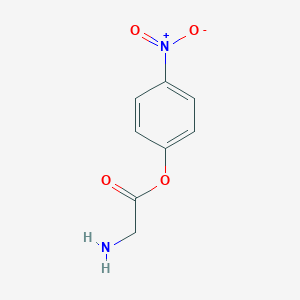
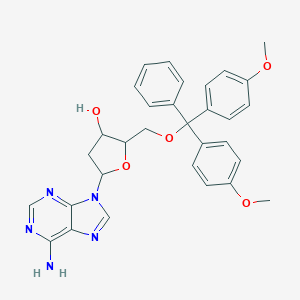
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
